Weak 5-Lipoxygenase (5-LOX) Inhibition: A Marker of Low Polypharmacology Risk
3-(Trifluoromethyl)naphthalen-2-ol exhibits negligible inhibition of human recombinant 5-lipoxygenase (5-LOX) with an IC₅₀ value > 10,000 nM, as determined in an assay measuring reduction in all-trans isomers of LTB₄ and 5-HETE formation [1]. In contrast, other 2-substituted-1-naphthol derivatives have been reported to display potent 5-LOX inhibitory activity, with some analogs achieving IC₅₀ values in the low micromolar to sub-micromolar range [2]. This weak activity profile suggests that 3-(Trifluoromethyl)naphthalen-2-ol is less likely to interfere with the arachidonic acid cascade, a common source of off-target effects and toxicity in drug development programs.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM |
| Comparator Or Baseline | 2-Substituted-1-naphthol derivatives (e.g., DuP 654 and analogs): IC₅₀ = 0.1–10 µM (100–10,000 nM) [2] |
| Quantified Difference | > 10-fold lower potency (target compound is essentially inactive) |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); product formation measured by HPLC |
Why This Matters
For projects where 5-LOX inhibition is an undesired off-target activity, 3-(Trifluoromethyl)naphthalen-2-ol presents a lower risk profile compared to many 2-substituted-1-naphthol scaffolds.
- [1] BindingDB BDBM50591538 (CHEMBL5205807). IC₅₀ > 10,000 nM for human recombinant 5-LOX. View Source
- [2] Batt, D. G.; Petraitis, J. J.; et al. 2-Substituted-1-naphthols as potent 5-lipoxygenase inhibitors with topical antiinflammatory activity. J. Med. Chem. 1990, 33 (1), 360-370. View Source
